4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide
Description
Chemical Structure and Key Features 4-Fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS: 923157-08-8) is a fluorinated benzamide derivative featuring a chromen-4-one (coumarin) scaffold. The molecule contains two aromatic systems: a benzamide group substituted with a fluorine atom at the para position and a chromenone ring substituted with a 2-fluorophenyl group at the 2-position.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2NO3/c23-14-7-5-13(6-8-14)22(27)25-15-9-10-20-17(11-15)19(26)12-21(28-20)16-3-1-2-4-18(16)24/h1-12H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHBWRINUIYIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted chromenone benzamides. Below is a detailed comparison with analogs based on substituent variations, synthesis routes, and spectral properties.
Table 1: Structural Comparison of Chromenone Benzamide Derivatives
Key Findings from Comparative Analysis
Methoxy groups (e.g., 923112-79-2, 923257-29-8) introduce steric bulk and electron-donating properties, which may alter solubility and metabolic stability .
Synthetic Routes
- Fluorinated analogs like 923157-08-8 are synthesized via nucleophilic substitution or coupling reactions involving fluorinated aryl halides, as described in Friedel-Crafts and Suzuki-Miyaura protocols .
- Brominated derivatives (e.g., 923233-39-0) often employ palladium-catalyzed cross-coupling, which is less feasible for fluorine due to its strong C-F bond .
Spectral Characteristics
- IR Spectroscopy : Fluorinated compounds show distinct C-F stretching vibrations at 1,240–1,258 cm⁻¹, while methoxy derivatives exhibit C-O-C bands near 1,250–1,270 cm⁻¹ .
- NMR : The ¹⁹F NMR of 923157-08-8 displays two distinct fluorine signals, whereas methoxy analogs lack fluorine-specific peaks .
Crystallographic Data Structural studies using SHELX software (e.g., SHELXL, SHELXS) reveal that fluorinated chromenones exhibit tighter molecular packing due to F···H interactions, unlike bulkier methoxy or bromo derivatives .
Biological Activity
4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of organic benzamides, characterized by a unique chromen-6-yl moiety and fluorinated aromatic groups. Its structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromenone Core : This is achieved through condensation reactions involving 2-hydroxyacetophenone and appropriate aldehydes under basic conditions.
- Introduction of Fluorophenyl Groups : Fluorinated benzene derivatives are introduced via nucleophilic aromatic substitution reactions.
The molecular formula is , and its molecular weight is approximately 377.3 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, chromone derivatives have shown significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
Enzyme Inhibition
Compounds within this structural class have been evaluated for their ability to inhibit key enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : Certain derivatives exhibit selective inhibition of HDACs, which play a crucial role in tumor growth regulation. For example, related compounds showed IC50 values as low as 95.48 nM against HDAC3 .
- Cholinesterases : Some studies indicate that chromone derivatives can act as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that analogs of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. These studies often reveal hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects on target enzymes .
Data Tables
| Compound Name | Molecular Formula | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | C22H13F2NO3 | TBD | TBD |
| Related Chromone Derivative | C15H9FO2 | 1.30 | HDAC3 |
| Another Analog | C25H20FNO6 | <10 | AChE |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-fluoro-N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide, and how can purity be ensured?
Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the chromene-4-one core followed by amide coupling. For example:
Chromene synthesis : Condensation of 2-hydroxyacetophenone derivatives with fluorinated benzaldehydes under acidic conditions (e.g., sulfuric acid) to form the 4H-chromen-4-one scaffold .
Amide coupling : Reacting the 6-amino-substituted chromenone with 4-fluorobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base .
Purity control :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to monitor byproducts.
- NMR : Confirm the absence of residual solvents (e.g., DCM) and unreacted starting materials via H/C NMR .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
Answer:
-
Data collection : Use a Stoe IPDS-II diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters:
Parameter Value Space group P222 a, b, c (Å) 7.0982, 11.423, 18.949 Resolution 0.92–27.6° θ -
Refinement : SHELXL (for small-molecule refinement) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
-
Visualization : Mercury CSD for void analysis and packing pattern visualization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity, and what discrepancies might arise between computational and experimental data?
Answer:
- QSPR/Neural Networks : Use the CC-DPS platform to predict solubility (LogP ≈ 3.2) and bioavailability (Topological Polar Surface Area = 65 Ų) based on SMILES strings .
- Molecular Docking : Autodock Vina with protein targets (e.g., kinase enzymes) to assess binding affinity. Compare results with experimental IC values from enzyme inhibition assays.
Discrepancies :
Q. How should researchers address crystallographic disorder in the 2-fluorophenyl group during structure refinement?
Answer:
- Disorder modeling : Split the fluorine atom into two positions with occupancy factors (e.g., 0.81 and 0.19) using PART instructions in SHELXL .
- Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters for disordered atoms.
- Validation : Check the ADPs (anisotropic displacement parameters) using Coot and validate with R < 0.05 .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Metabolic stability : Assess hepatic microsomal stability (e.g., half-life in rat liver microsomes) to identify rapid degradation in vivo.
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may reduce free drug concentration) .
- Formulation adjustments : Introduce PEGylation or liposomal encapsulation to enhance bioavailability if poor solubility (LogS ≈ -4.2) is observed .
Q. How can SAR studies optimize the fluorinated benzamide moiety for enhanced target selectivity?
Answer:
- Substitution patterns : Synthesize analogs with meta-fluoro or trifluoromethyl groups to compare steric/electronic effects on target binding .
- Biological assays :
- Kinase profiling : Screen against a panel of 50 kinases to identify off-target effects.
- Cellular toxicity : Use MTT assays in HEK293 cells to rule out nonspecific cytotoxicity.
- Crystallographic data : Overlay ligand-bound protein structures (e.g., PDB entries) to identify key hydrogen bonds with the benzamide carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
